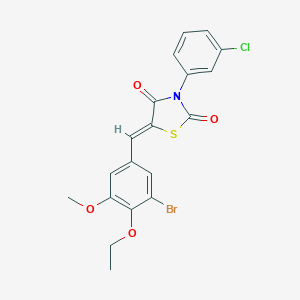
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. BEMT is a thiazolidinedione derivative that has been extensively studied for its ability to modulate various cellular pathways and biological processes.
作用机制
The mechanism of action of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to modulate various cellular pathways and biological processes. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. This compound has also been shown to activate various signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and migration of cancer cells. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has been extensively studied, and its mechanism of action and biological effects are well understood. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In diabetes research, this compound could be further studied for its potential as a therapeutic agent for the treatment of diabetes. In inflammation research, this compound could be further studied for its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, the long-term safety and efficacy of this compound could be further studied to establish its potential as a therapeutic agent in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various cellular pathways and biological processes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to establish its potential as a therapeutic agent in humans.
合成方法
The synthesis of 5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 3-chlorophenylthiourea in the presence of glacial acetic acid. The resulting product is then cyclized with maleic anhydride to obtain this compound. The yield of this reaction is approximately 70%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by modulating various signaling pathways. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in cells. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines.
属性
分子式 |
C19H15BrClNO4S |
|---|---|
分子量 |
468.7 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-17-14(20)7-11(8-15(17)25-2)9-16-18(23)22(19(24)27-16)13-6-4-5-12(21)10-13/h4-10H,3H2,1-2H3/b16-9- |
InChI 键 |
DRONTCDORAQJIF-SXGWCWSVSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)

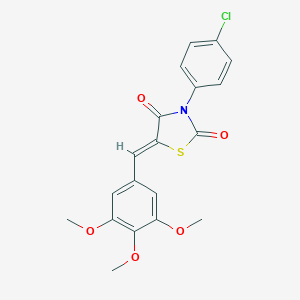
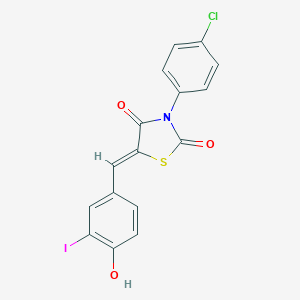
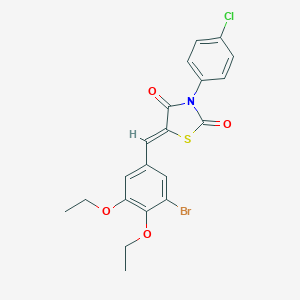


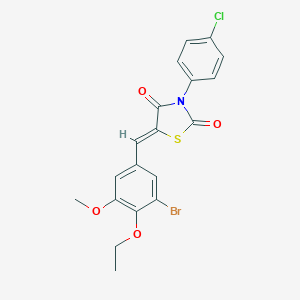
![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)